2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitutions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a fused ring system that is planar. The morpholine ring is a six-membered ring with an oxygen and a nitrogen atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might undergo reactions typical of amines, such as acylation or alkylation .Scientific Research Applications
Antimicrobial and Anticancer Activity
Research on novel pyrazole derivatives, which share a similar structural motif with the compound , has shown potential antimicrobial and anticancer activities. These derivatives have been evaluated for their efficacy against various microbial strains and cancer cell lines, with some compounds exhibiting higher activity than standard reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Compound Synthesis
Another area of application is the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. For example, reactions involving similar structural frameworks have led to the formation of oxazaheterocycles, morpholin derivatives, and pyrazolo[4,3-d]pyrimidine derivatives, showcasing the versatility of these compounds in synthesizing a wide range of biologically active molecules (Palchikov, 2015).
Multicomponent Condensation Reactions
The use of related compounds in multicomponent condensation reactions has been explored to synthesize complex molecules efficiently. These reactions provide access to various tricyclic structures, which are of interest due to their potential pharmacological properties (Chebanov et al., 2008).
Analgesic and Antiparkinsonian Activities
Compounds derived from similar chemical frameworks have demonstrated promising analgesic and antiparkinsonian activities. The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from related starting materials has provided compounds with activities comparable to known drugs like Valdecoxib and Benzatropine (Amr, Maigali, & Abdulla, 2008).
Future Directions
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2/c18-12-1-3-13(4-2-12)24-16-14(11-20-24)15(19-5-8-25)21-17(22-16)23-6-9-26-10-7-23/h1-4,11,25H,5-10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEILCHLTJDOTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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